Cas no 88335-91-5 (1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-)

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- structure
88335-91-5 structure
Product Name:1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
Número CAS:88335-91-5
MF:C9H14O4
Megavatios:186.205063343048
MDL:MFCD26516383
CID:4288942
Update Time:2023-12-05

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Propiedades químicas y físicas

Nombre e identificación

    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
    • 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R)-
    • (1S,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- (9CI)
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S-cis)- (ZCI)
    • 1-Methyl (1S,2R)-1,2-cyclohexanedicarboxylate (ACI)
    • MDL: MFCD26516383
    • Renchi: 1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
    • Clave inchi: BOVPVRGRPPYECC-RQJHMYQMSA-N
    • Sonrisas: C([C@H]1CCCC[C@H]1C(=O)O)(=O)OC

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- PrecioMás >>

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88335-91-5 95+%
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(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
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AB530035-1 g
(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, 95%; .
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AB530035-5 g
(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, 95%; .
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AB530035-10 g
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AB530035-25 g
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1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referencia
Total Synthesis of Papuamine via a Stereospecific Intramolecular Imino Ene Reaction of an Allenylsilane
Borzilleri, Robert M.; et al, Journal of the American Chemical Society, 1994, 116(21), 9789-90

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Carboxyl esterase Solvents: Water
Referencia
Enzymes in organic synthesis. 39. Preparations of chiral cyclic acid-esters and bicyclic lactones via stereoselective pig liver esterase catalyzed hydrolyses of cyclic meso diesters
Sabbioni, Gabriele; et al, Journal of Organic Chemistry, 1987, 52(20), 4565-70

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Carboxyl esterase
Referencia
A study of stereoselective hydrolysis of symmetrical diesters with pig liver esterase
Mohr, Peter; et al, Helvetica Chimica Acta, 1983, 66(8), 2501-11

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Ephedrine Solvents: Tetrahydrofuran
Referencia
Enantioselective esterification of cyclic dicarboxylic anhydrides using chiral amino alcohols as auxiliaries
Shimizu, Makoto; et al, Bulletin of the Chemical Society of Japan, 1993, 66(7), 2128-30

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Disodium phosphate ,  Monopotassium phosphate ,  Carboxyl esterase Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Acetic acid ,  Platinum Solvents: Methanol
Referencia
Enzyme-catalyzed asymmetric synthesis. IV. Synthesis of homochiral building blocks for the enantioselective total synthesis of cyclopentanoids with an esterase-catalyzed asymmetric reaction as key step
Gais, Hans Joachim; et al, Liebigs Annalen der Chemie, 1986, (4), 687-716

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referencia
Total Synthesis of the Unusual Marine Alkaloid (-)-Papuamine Utilizing a Novel Imino Ene Reaction
Borzilleri, Robert M.; et al, Journal of the American Chemical Society, 1995, 117(44), 10905-13

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium
Referencia
Enantioselective inhibition studies of the cyclohexanone monooxygenase from Acinetobacter sp. NCIMB 9871
Wright, Michael; et al, Biotechnology Letters, 1994, 16(12), 1287-92

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Carboxyl esterase
Referencia
Chiral synthons by ester hydrolysis catalyzed by pig liver esterase
Ohno, Masaji; et al, Organic Reactions (Hoboken, 1989, 37,

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Carboxyl esterase
Referencia
Chiral synthons by ester hydrolysis catalyzed by pig liver esterase
Ohno, Masaji; et al, Organic Reactions (Hoboken, 1989, 37,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Acetic acid ,  Platinum Solvents: Methanol
Referencia
Enzyme-catalyzed asymmetric synthesis. IV. Synthesis of homochiral building blocks for the enantioselective total synthesis of cyclopentanoids with an esterase-catalyzed asymmetric reaction as key step
Gais, Hans Joachim; et al, Liebigs Annalen der Chemie, 1986, (4), 687-716

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: N-(8α,9S)-Cinchonan-9-yl-4-ethynylbenzenesulfonamide Solvents: tert-Butyl methyl ether ;  rt; 24 h, rt
Referencia
Synthesis and bifunctional asymmetric organocatalysis of helical poly(phenylacetylene)s bearing cinchona alkaloid pendants via a sulfonamide linkage
Iida, Hiroki; et al, Journal of Polymer Science, 2013, 51(13), 2869-2879

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Raw materials

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Preparation Products

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:88335-91-5)1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
Número de pedido:A1043501
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:15
Precio ($):396.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:88335-91-5)1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
A1043501
Pureza:99%
Cantidad:5g
Precio ($):396.0